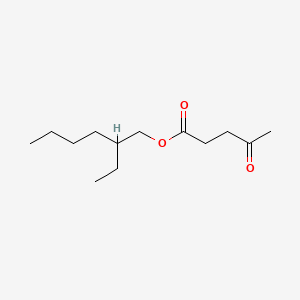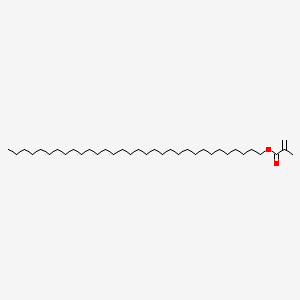
Decyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Decyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:
Agriculture: As a derivative of MCPA, it is used as a herbicide to control broad-leaf weeds in crops.
Pharmaceuticals: The compound’s derivatives have been studied for their potential antitumor activity.
Chemistry: It serves as a model compound in the study of esterification and hydrolysis reactions.
Materials Science: Used in the synthesis of ionic liquids with herbicidal properties.
Mécanisme D'action
The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.
Propriétés
Numéro CAS |
67829-81-6 |
|---|---|
Formule moléculaire |
C19H29ClO3 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
decyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3 |
Clé InChI |
CFONOMUMGULYJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















